N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-4-METHOXY-3-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE
Overview
Description
N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-4-METHOXY-3-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential applications in various fields. This compound features a benzodioxole moiety, a phenylpiperazine group, and a sulfonylbenzamide structure, making it a versatile molecule for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-4-METHOXY-3-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the cyano group, and the coupling of the phenylpiperazine and sulfonylbenzamide moieties. Common synthetic routes may include:
Formation of Benzodioxole Ring: This can be achieved through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Coupling Reactions: The phenylpiperazine and sulfonylbenzamide moieties can be coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Scaling Up Reactions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-4-METHOXY-3-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-4-METHOXY-3-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-4-METHOXY-3-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole Derivatives: Similar derivatives have been evaluated as COX inhibitors and cytotoxic agents.
Uniqueness
N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-4-METHOXY-3-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S/c1-34-22-8-7-18(26(31)28-21-15-24-23(35-17-36-24)13-19(21)16-27)14-25(22)37(32,33)30-11-9-29(10-12-30)20-5-3-2-4-6-20/h2-8,13-15H,9-12,17H2,1H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTICTAUNKBERCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.